CID 12553101
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “CID 12553101” is a chemical entity with a unique structure and properties. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound has garnered attention due to its potential in various industrial processes and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 12553101” involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet the demand. The industrial production methods involve optimizing the reaction conditions to ensure high yield and purity. The use of advanced technologies and equipment, such as continuous flow reactors and automated systems, helps in achieving efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “CID 12553101” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: The common reagents used in the reactions involving compound “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are often characterized using various analytical techniques, such as spectroscopy and chromatography, to determine their structure and purity.
Applications De Recherche Scientifique
Compound “CID 12553101” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids. In medicine, compound “this compound” is investigated for its potential therapeutic properties, such as its ability to modulate specific molecular targets. Additionally, it has applications in industry, where it is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of compound “CID 12553101” involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as the modulation of enzyme activity or the inhibition of specific signaling pathways. The pathways involved in the compound’s mechanism of action are studied using various biochemical and molecular biology techniques to understand its effects at the cellular and molecular levels.
Comparaison Avec Des Composés Similaires
- Compound “CID 12553102”
- Compound “CID 12553103”
- Compound “CID 12553104”
These similar compounds share some structural features with compound “CID 12553101” but differ in their specific properties and applications.
Propriétés
Formule moléculaire |
C22H37Si4 |
---|---|
Poids moléculaire |
413.9 g/mol |
InChI |
InChI=1S/C22H37Si4/c1-24(2,3)22(25(4,5)6,26(7,8)9)23(20-16-12-10-13-17-20)21-18-14-11-15-19-21/h10-19H,1-9H3 |
Clé InChI |
INTLKAXCWWYUGQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C([Si](C1=CC=CC=C1)C2=CC=CC=C2)([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.